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An In-depth Technical Guide on the Evolving Role of TG-100435 from a Multi-Targeted Kinase

Inhibitor to a Precision FGFR3-Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Once a compound of interest for its broad-spectrum kinase inhibition, TG-100435 has

undergone a significant evolution in the landscape of cancer research. Initially characterized as

a multi-targeted inhibitor with activity against several Src family kinases, it has now emerged

under the aliases LOXO-435 and LY3866288 as a highly potent and selective inhibitor of

Fibroblast Growth Factor Receptor 3 (FGFR3). This technical guide provides a comprehensive

overview of TG-100435, detailing its preclinical and clinical data, the signaling pathways it

modulates, and the experimental methodologies used to elucidate its function.

From Broad-Spectrum to Precision Targeting: The
Story of TG-100435
TG-100435 was first identified as a small molecule inhibitor with a notable inhibitory profile

against a range of protein tyrosine kinases. Subsequent research and development efforts,

however, have repositioned the compound, now primarily known as LOXO-435, as a next-

generation, highly selective FGFR3 inhibitor. This shift reflects a broader trend in oncology

towards the development of precision medicines that target specific genetic alterations driving

tumor growth.
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Activating mutations, fusions, and rearrangements in the FGFR3 gene are known oncogenic

drivers in a variety of solid tumors, most notably in urothelial carcinoma. The development of a

highly selective FGFR3 inhibitor like LOXO-435 aims to provide a more targeted and potentially

less toxic therapeutic option compared to pan-FGFR inhibitors that can cause off-target side

effects.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with TG-100435 in both its

initial characterization and its current form as a selective FGFR3 inhibitor.

Table 1: TG-100435 Multi-Targeted Kinase Inhibition
Profile

Target Kinase Inhibition Constant (Ki)

Src Family Kinases (Src, Lyn, Yes, Lck), Abl,

EphB4
13 - 64 nM[1][2]

Note: Specific individual Ki values for each kinase within this range are not publicly available in

the reviewed literature.

Table 2: Preclinical Selectivity and Potency of LOXO-435
(Formerly TG-100435) as an FGFR3 Inhibitor
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Assay Type Cell Line Target IC50 (nM)
Selectivity vs.
FGFR1

FGFR

Phosphorylation

Inhibition

HEK293 FGFR3 S249C 3.1 >56-fold[3]

FGFR

Phosphorylation

Inhibition

HEK293

FGFR3

S249C/V555M

(Gatekeeper

Mutation)

5.0 Not specified

FGFR

Phosphorylation

Inhibition

HEK293 FGFR1 174.5 -

FGFR

Phosphorylation

Inhibition

HEK293 FGFR2 90.7 Not specified

Cell Growth

Inhibition
NIH3T3

Engineered to

express FGFR3

S249C

12.2 Not specified

Cell Growth

Inhibition
NIH3T3

Engineered to

express FGFR3

S249C/V555M

22.9 Not specified

Cell Growth

Inhibition

RT112 (FGFR3-

TACC3 fusion)
FGFR3 15.1 Not specified

Cell Growth

Inhibition

UMUC14

(FGFR3 S249C

mutation)

FGFR3 12.6 Not specified

Cell Growth

Inhibition

DMS114

(FGFR1

amplification)

FGFR1 4712.6 >374-fold
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Table 3: Summary of Initial Clinical Data from the
FORAGER-1 Phase 1 Trial of LOXO-435 (LY3866288) in
Patients with FGFR3-Altered Advanced Solid Tumors

Parameter Data

Patient Demographics (N=101)

Median Age (range) 67 years (26-93)[4]

ECOG Performance Status 1 69%[4]

Metastatic Urothelial Carcinoma (mUC) 70%[4]

Median Prior Lines of Therapy (range) 3 (1-9)[4]

Prior FGFR Inhibitor Treatment 23%[4]

Objective Response Rate (ORR) in mUC

Patients with Activating Mutation/Fusion (dosed

at ≥200 mg BID)

Overall 42% (14/33)[4]

Previously Treated with an FGFR Inhibitor 45% (5/11)[4]

Common Treatment-Emergent Adverse Events

(TEAEs) at Doses ≥200 mg BID

Diarrhea 67%[4]

Hyperphosphatemia 28%[4]

Fatigue 23%[4]

Increased ALT 22%[4]

Increased AST 22%[4]

Most TEAEs (68%) were Grade 1/2 [4]

Low Incidence (<5%) of TEAEs associated with

pan-FGFR inhibitors

Retinopathy, Onycholysis, Hand-foot syndrome ≤5% and low grade[4]
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Signaling Pathways and Mechanisms of Action
TG-100435/LOXO-435 exerts its therapeutic effects by inhibiting key signaling pathways

involved in cancer cell proliferation, survival, and angiogenesis.

Src Family Kinase and Abl Kinase Inhibition
As initially characterized, TG-100435 targets multiple non-receptor tyrosine kinases, including

Src family kinases and Abl. These kinases are involved in a multitude of cellular processes, and

their aberrant activation is a hallmark of many cancers.

Simplified Src and Abl Signaling Pathways
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Caption: TG-100435's initial multi-targeted activity against Src and Abl kinases.

Selective FGFR3 Inhibition
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The primary mechanism of action for LOXO-435 in its current clinical development is the

selective inhibition of FGFR3. FGFR3 signaling is activated by fibroblast growth factors (FGFs),

leading to receptor dimerization and autophosphorylation of the intracellular kinase domains.

This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT

pathways, which drive cell proliferation and survival. In cancers with FGFR3 alterations, this

pathway is constitutively active.
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FGFR3 Signaling Pathway and Inhibition by LOXO-435
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Caption: LOXO-435 selectively inhibits the constitutively active FGFR3 signaling pathway.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are generalized protocols for key experiments used in the evaluation of kinase inhibitors like

TG-100435.

In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a

purified kinase.
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Workflow for an In Vitro Kinase Inhibition Assay

Start

Prepare Assay Plate:
- Purified Kinase
- Kinase Buffer

- Test Compound (e.g., TG-100435)

Pre-incubation

Add Substrate and ATP
(e.g., radiolabeled ATP)

Incubation at 37°C

Stop Reaction

Detect Phosphorylated Substrate
(e.g., autoradiography, fluorescence)

Data Analysis:
Calculate IC50 or Ki values

End

Click to download full resolution via product page
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Caption: A generalized workflow for determining the inhibitory activity of a compound against a

specific kinase.

Detailed Methodology:

Plate Preparation: In a 96- or 384-well plate, add the purified recombinant kinase enzyme to

a buffer solution containing cofactors such as MgCl2 and MnCl2.

Compound Addition: Add serial dilutions of TG-100435 to the wells. Include appropriate

controls (e.g., no inhibitor, known inhibitor).

Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room

temperature to allow the compound to bind to the kinase.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific

substrate (e.g., a peptide or protein) and ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a

system with a fluorescent readout).

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for

substrate phosphorylation.

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate

divalent cations).

Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this

involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For

fluorescence-based assays, the signal is read on a plate reader.

Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme

activity by 50%) is determined by fitting the data to a dose-response curve. The Ki (inhibition

constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which

takes into account the ATP concentration used in the assay.

Cell-Based Proliferation/Viability Assay (e.g., MTT
Assay)
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This assay assesses the effect of a compound on the viability and proliferative capacity of

cancer cells.

Workflow for a Cell Viability (MTT) Assay

Start

Seed Cancer Cells in a 96-well Plate

Incubate for 24 hours (cell adherence)

Treat Cells with Serial Dilutions
of Test Compound (e.g., LOXO-435)

Incubate for 48-72 hours

Add MTT Reagent to each well

Incubate for 2-4 hours
(Formazan crystal formation)

Add Solubilizing Agent (e.g., DMSO)

Measure Absorbance at ~570 nm

Data Analysis:
Calculate IC50 values

End
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Click to download full resolution via product page

Caption: A typical workflow for assessing the anti-proliferative effects of a compound on cancer

cells.

Detailed Methodology:

Cell Seeding: Cancer cells with and without the target genetic alteration (e.g., FGFR3

mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere

overnight.

Compound Treatment: The culture medium is replaced with fresh medium containing various

concentrations of LOXO-435. Control wells receive vehicle (e.g., DMSO) only.

Incubation: The plates are incubated for a period that allows for multiple cell doublings

(typically 48-72 hours).

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well.

Formazan Formation: The plates are incubated for an additional 2-4 hours, during which

viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple

formazan crystals.

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based

solution, is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The absorbance values are proportional to the number of viable cells. The

percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50

value is determined by plotting cell viability against the logarithm of the compound

concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
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Workflow for a Tumor Xenograft Study

Start

Implant Human Cancer Cells
(with target alteration) into
Immunocompromised Mice

Allow Tumors to Grow
to a Palpable Size

Randomize Mice into
Treatment and Control Groups

Administer Test Compound (e.g., LOXO-435)
and Vehicle Control Daily

Monitor Tumor Volume and
Body Weight Regularly

Continue Treatment until
Predefined Endpoint is Reached

Analyze Tumor Growth Inhibition
and Toxicity

End

Click to download full resolution via product page

Caption: A generalized workflow for evaluating the in vivo efficacy of a cancer therapeutic.
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Detailed Methodology:

Cell Implantation: A suspension of human cancer cells harboring the desired genetic

alteration (e.g., an FGFR3 fusion) is injected subcutaneously into the flank of

immunocompromised mice (e.g., nude or SCID mice).

Tumor Establishment: The tumors are allowed to grow to a predetermined size (e.g., 100-

200 mm³).

Randomization: Once tumors reach the desired size, the mice are randomized into treatment

and control (vehicle) groups.

Drug Administration: LOXO-435 is administered to the treatment group, typically orally, at

one or more dose levels, on a defined schedule (e.g., once or twice daily). The control group

receives the vehicle on the same schedule.

Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with

calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. The body

weight of the mice is also monitored as an indicator of toxicity.

Endpoint: The study continues until a predefined endpoint is reached, such as the tumors in

the control group reaching a maximum allowed size, or after a specific duration of treatment.

Data Analysis: The anti-tumor activity is assessed by comparing the tumor growth in the

treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and

tumor regression. Statistical analysis is performed to determine the significance of the

observed effects.

Future Directions and Conclusion
The journey of TG-100435 from a multi-targeted kinase inhibitor to the highly selective FGFR3

inhibitor LOXO-435 exemplifies the evolution of targeted cancer therapy. The promising

preliminary data from the FORAGER-1 trial suggest that LOXO-435 has the potential to be a

valuable therapeutic option for patients with FGFR3-altered cancers, particularly urothelial

carcinoma. Its high selectivity may translate into a more favorable safety profile compared to

less specific FGFR inhibitors.
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Future research will focus on the outcomes of the ongoing and future clinical trials to fully

establish the efficacy and safety of LOXO-435, both as a monotherapy and in combination with

other anti-cancer agents. Further preclinical studies may also explore mechanisms of

resistance to LOXO-435 and strategies to overcome them. The continued investigation of this

compound will undoubtedly contribute to the growing arsenal of precision medicines in the fight

against cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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